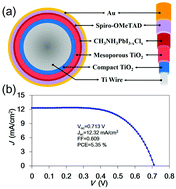Fiber-shaped perovskite solar cells with 5.3% efficiency†
Journal of Materials Chemistry A Pub Date: 2016-01-11 DOI: 10.1039/C5TA09280A
Abstract
Nowadays, there is an increasing interest in solid solar cells based on organolead trihalides, which have achieved a certified efficiency of 20.1%. The success in perovskite solar cells extended the knowledge of perovskite materials and inspired their study for special solar architectures. Fiber-shaped solar cells are a type of photovoltaic device fabricated on one-dimensional conductive substrates, which could be potential candidates for wearable/portable electronics. In this study, we integrate the structure of Ti/c-TiO2/meso-TiO2/perovskite/spiro-OMeTAD/Au into the fiber format. The fiber-shaped perovskite solar cells achieved a 5.3% PCE under AM 1.5 illumination and an apparent 8.4% efficiency in the diffuse model. The device design required no transparent conductive oxides and a thin film of gold nanoparticles was employed as a semitransparent top electrode. All the processes for device fabrication were easy to handle and energy-saving. The fiber devices exhibited high reproducibility, which could open new doors towards efficient solid fiber shaped photovoltaic cells.


Recommended Literature
- [1] Inside front cover
- [2] Recent advances in transition-metal-catalysed asymmetric coupling reactions with light intervention
- [3] Tuning the arrangement of lamellar nanostructures: achieving the dual function of physically killing bacteria and promoting osteogenesis†
- [4] Rheopexy and tunable yield stress of carbon black suspensions
- [5] Inside front cover
- [6] Development and validation of a new sensor for methomyl detection†
- [7] FTIR study of self-protonation and gel formation in pyridinic solutions of poly(4-vinylpyridine)
- [8] Comparison of secondary organic aerosol generated from the oxidation of laboratory precursors by hydroxyl radicals, chlorine atoms, and bromine atoms in an oxidation flow reactor†
- [9] Biomimetic promotion of dentin remineralization using l-glutamic acid: inspiration from biomineralization proteins
- [10] Magnetoconductance modulations due to interlayer tunneling in radial superlattices†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 136088-69-2
-
CAS no.: 13650-70-9
-
CAS no.: 102185-16-0









